molecular formula C10H16INS B14303321 1,1-Dimethyl-2-(thiophen-2-yl)pyrrolidin-1-ium iodide CAS No. 113348-22-4

1,1-Dimethyl-2-(thiophen-2-yl)pyrrolidin-1-ium iodide

Cat. No.: B14303321
CAS No.: 113348-22-4
M. Wt: 309.21 g/mol
InChI Key: HEEGRWGUOZPHIJ-UHFFFAOYSA-M
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Description

1,1-Dimethyl-2-(thiophen-2-yl)pyrrolidin-1-ium iodide is a chemical compound that features a pyrrolidine ring substituted with a thiophene group and an iodide ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dimethyl-2-(thiophen-2-yl)pyrrolidin-1-ium iodide typically involves the reaction of a pyrrolidine derivative with a thiophene compound under specific conditions. One common method includes the use of N-substituted piperidines, which undergo a series of reactions including ring contraction and deformylative functionalization . The reaction conditions often involve the use of specific oxidants and additives to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as amination, cyclization, and oxidation of pyrrolidine derivatives .

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethyl-2-(thiophen-2-yl)pyrrolidin-1-ium iodide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The iodide ion can be substituted with other nucleophiles to form new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or other oxidized derivatives, while substitution reactions can produce a variety of substituted pyrrolidine compounds .

Scientific Research Applications

1,1-Dimethyl-2-(thiophen-2-yl)pyrrolidin-1-ium iodide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,1-Dimethyl-2-(thiophen-2-yl)pyrrolidin-1-ium iodide involves its interaction with specific molecular targets. The pyrrolidine ring and thiophene group contribute to its binding affinity and selectivity towards certain proteins or enzymes. The compound may exert its effects by modulating the activity of these targets, leading to various biological outcomes .

Comparison with Similar Compounds

Properties

CAS No.

113348-22-4

Molecular Formula

C10H16INS

Molecular Weight

309.21 g/mol

IUPAC Name

1,1-dimethyl-2-thiophen-2-ylpyrrolidin-1-ium;iodide

InChI

InChI=1S/C10H16NS.HI/c1-11(2)7-3-5-9(11)10-6-4-8-12-10;/h4,6,8-9H,3,5,7H2,1-2H3;1H/q+1;/p-1

InChI Key

HEEGRWGUOZPHIJ-UHFFFAOYSA-M

Canonical SMILES

C[N+]1(CCCC1C2=CC=CS2)C.[I-]

Origin of Product

United States

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